4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
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Overview
Description
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound with the molecular formula C18H16N4O4 It is characterized by the presence of a morpholine ring, a nitrophenyl group, and a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The nitrophenyl compound is then reacted with morpholine under basic conditions to form the morpholinyl derivative.
Cyclization: The final step involves cyclization to form the dihydrophthalazinone core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Morpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one: Lacks the nitro group, which may affect its reactivity and applications.
4-[4-(Piperidin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one: Contains a piperidine ring instead of morpholine, leading to different chemical properties.
Uniqueness
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is unique due to the combination of the morpholine ring and nitrophenyl group, which confer specific reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a morpholine moiety and a nitrophenyl group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C15H17N3O4 with a molecular weight of 303.31 g/mol. The presence of the morpholine ring is known to enhance solubility and bioavailability in biological systems.
Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The compound may act as an analgesic through modulation of pain pathways, potentially involving opioid receptors.
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the nitrophenyl and morpholine groups can significantly alter the biological activity of the compound. For instance:
- Nitro Group Positioning : The position of the nitro group on the phenyl ring influences the compound's interaction with biological targets.
- Morpholine Substituents : Variations in the morpholine substituents can enhance receptor affinity and selectivity.
Study 1: Anti-inflammatory Effects
A study published in PubMed evaluated the anti-inflammatory effects of similar phthalazine derivatives. The results indicated that compounds with a morpholine substituent exhibited a marked reduction in inflammation in murine models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Study 2: Analgesic Activity
In another investigation focusing on analgesic properties, compounds related to this compound were tested in tail-flick assays. The results showed that these compounds significantly reduced pain response compared to controls, suggesting efficacy as analgesics .
Data Summary Table
Property | Description |
---|---|
Molecular Formula | C15H17N3O4 |
Molecular Weight | 303.31 g/mol |
Anti-inflammatory Activity | Significant reduction in cytokine levels |
Analgesic Activity | Effective in reducing pain response |
Antimicrobial Activity | Active against multiple bacterial strains |
Properties
IUPAC Name |
4-(4-morpholin-4-yl-3-nitrophenyl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMVCAWZHHNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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